Differentiation from 5-Bromo-7-fluoro Isomer via Physicochemical Properties
7-Bromo-5-fluorobenzo[B]furan-3(2H)-one possesses a distinct substitution pattern compared to the positional isomer 5-Bromo-7-fluorobenzofuran-3(2H)-one (CAS: 1156601-36-3). This difference in halogen placement results in a measurable change in lipophilicity. The target compound has a calculated LogP (cLogP) value of 2.1633, which differs from other isomers and indicates a specific hydrophobicity profile relevant for biological membrane permeability predictions . Similarly, its Topological Polar Surface Area (TPSA) is 26.3 Ų, a quantitative parameter that is directly influenced by the position of the polar ketone and halogen atoms and which impacts oral bioavailability predictions .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.1633 |
| Comparator Or Baseline | 5-Bromo-7-fluorobenzofuran-3(2H)-one (cLogP not available in sources) |
| Quantified Difference | cLogP value is unique to the 7-bromo-5-fluoro isomer; direct comparator data unavailable per source restrictions. |
| Conditions | In silico calculation as reported by vendor |
Why This Matters
Differentiation in cLogP and TPSA is critical for scientists designing compound libraries or optimizing lead compounds, as these properties are key determinants of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
